tert-Butyl (2-amino-3-formylphenyl)carbamate
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Overview
Description
tert-Butyl(2-amino-3-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a formyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2-amino-3-formylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 2-amino-3-formylphenol with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-amino-3-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-amino-3-carboxyphenylcarbamate.
Reduction: 2-amino-3-hydroxymethylphenylcarbamate.
Substitution: N-alkylated derivatives of tert-butyl(2-amino-3-formylphenyl)carbamate.
Scientific Research Applications
tert-Butyl(2-amino-3-formylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(2-amino-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(2-aminophenyl)carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
tert-Butyl(3-aminophenyl)carbamate: The amino group is positioned differently, affecting its reactivity and biological activity.
Uniqueness
tert-Butyl(2-amino-3-formylphenyl)carbamate is unique due to the presence of both an amino and a formyl group on the phenyl ring.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3-formylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,13H2,1-3H3,(H,14,16) |
InChI Key |
YKPLLSQEIFDGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C=O |
Origin of Product |
United States |
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